

Application Note: N-Methylation of Methyl Indole-6-carboxylate

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Compound of Interest

Compound Name: Methyl 1-methylindole-6-carboxylate

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Abstract

This application note provides detailed protocols for the N-methylation of methyl indole-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Two effective methods are presented: a classical approach using dimethyl carbonate (DMC) and a modern alternative employing phenyl trimethylammonium iodide (PhMe₃NI). This document includes comprehensive experimental procedures, tabulated data for reagents and products, and a visual representation of the reaction workflow.

Introduction

N-methylated indoles are prevalent structural motifs in a wide array of pharmaceuticals and natural products. The addition of a methyl group to the indole nitrogen can significantly modulate a molecule's biological activity, pharmacokinetic properties, and metabolic stability. Methyl indole-6-carboxylate is a valuable building block in medicinal chemistry, and its N-methylation provides a crucial intermediate for the synthesis of more complex target molecules. This note details two reliable protocols for this transformation, offering flexibility in reagent choice and reaction conditions to suit various laboratory settings and substrate requirements.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
Methyl indole-6-carboxylate	C ₁₀ H ₉ NO ₂	175.18	Off-white crystalline powder	76-84[1][2]
Methyl 1-methylindole-6-carboxylate	C ₁₁ H ₁₁ NO ₂	189.21	Not available	Not available

Table 2: Summary of N-Methylation Protocols

Parameter	Protocol 1: Dimethyl Carbonate	Protocol 2: Phenyl Trimethylammonium Iodide
Methylating Agent	Dimethyl carbonate (DMC)	Phenyl trimethylammonium iodide (PhMe ₃ NI)
Base	Potassium carbonate (K ₂ CO ₃)	Cesium carbonate (Cs ₂ CO ₃)
Solvent	N,N-Dimethylformamide (DMF)	Toluene
Temperature	130°C	120°C
Reaction Time	~3.5 hours	High
Yield	High (e.g., 96.3% for methyl indolyl-3-carboxylate)	High (up to 99% for various indoles)

Table 3: Expected Spectroscopic Data for Methyl 1-methylindole-6-carboxylate

Data Type	Expected Values
¹ H NMR (CDCl ₃ , 500 MHz)	Predicted δ (ppm): 7.9-8.1 (s, 1H, H-7), 7.6-7.8 (d, 1H, H-5), 7.2-7.4 (d, 1H, H-4), 7.0-7.2 (d, 1H, H-2), 6.4-6.6 (d, 1H, H-3), 3.9 (s, 3H, OCH ₃), 3.8 (s, 3H, NCH ₃). (Note: Predicted values are based on analogous structures like methyl 3-methyl-1H-indole-5-carboxylate and may vary slightly.)
¹³ C NMR (CDCl ₃ , 125 MHz)	Predicted δ (ppm): ~168 (C=O), ~138 (C-7a), ~130 (C-3a), ~128 (C-2), ~123-125 (aromatic CH), ~120 (C-6), ~110 (C-4), ~101 (C-3), ~52 (OCH ₃), ~33 (NCH ₃). (Note: Predicted values are based on analogous structures and may vary.) [3]
Mass Spectrometry (EI)	Calculated m/z: 189.07 (M ⁺).

Experimental Protocols

Protocol 1: N-Methylation using Dimethyl Carbonate (DMC)

This protocol is adapted from a general procedure for the N-methylation of indole derivatives.

Materials:

- Methyl indole-6-carboxylate
- Dimethyl carbonate (DMC)
- Potassium carbonate (K₂CO₃), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer and stir bar
- Heating mantle
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl indole-6-carboxylate (1.0 eq).
- Add anhydrous potassium carbonate (2.0 eq).
- Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.5-1.0 M).
- Add dimethyl carbonate (DMC, 3.0 eq).
- Heat the reaction mixture to 130°C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3.5 hours.
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure **methyl 1-methylindole-6-carboxylate**.

Protocol 2: N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)

This method offers a milder alternative with high selectivity for N-methylation.

Materials:

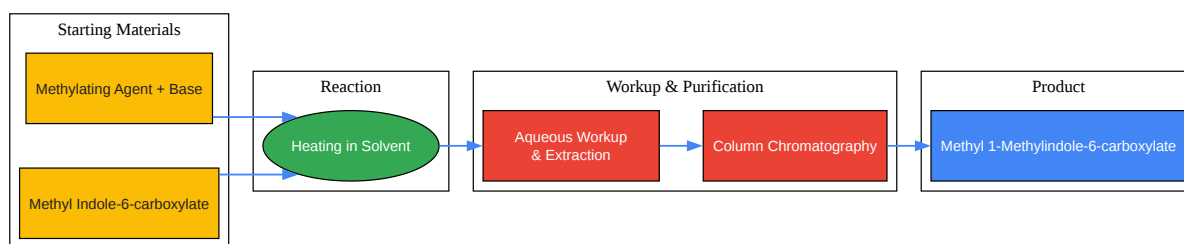
- Methyl indole-6-carboxylate
- Phenyl trimethylammonium iodide (PhMe₃NI)
- Cesium carbonate (Cs₂CO₃)
- Toluene, anhydrous
- Schlenk tube or sealed vial
- Magnetic stirrer and stir bar
- Heating block or oil bath
- Standard workup and purification equipment

Procedure:

- To a dry Schlenk tube or sealed vial under an inert atmosphere (e.g., nitrogen or argon), add methyl indole-6-carboxylate (1.0 eq).
- Add cesium carbonate (Cs₂CO₃, 2.0 eq).
- Add phenyl trimethylammonium iodide (PhMe₃NI, 1.5 eq).
- Add anhydrous toluene to the reaction vessel.
- Seal the vessel and heat the mixture to 120°C with stirring.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- After completion, cool the reaction to room temperature.

- Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Mandatory Visualization



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Caption: General workflow for the N-methylation of methyl indole-6-carboxylate.

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References

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